molecular formula C18H11N3O5S B14501272 2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one CAS No. 63185-30-8

2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one

Cat. No.: B14501272
CAS No.: 63185-30-8
M. Wt: 381.4 g/mol
InChI Key: OICYNPRHDLRURE-UHFFFAOYSA-N
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Description

2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one is a synthetic organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and dye industries. This compound is characterized by the presence of nitro groups and a phenyl group attached to the phenothiazine core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one typically involves the nitration of 10-phenyl-5lambda~4~-phenothiazin-5(10H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

  • Synthesis of the phenothiazine core.
  • Introduction of the phenyl group through a Friedel-Crafts alkylation reaction.
  • Nitration of the phenothiazine derivative to introduce nitro groups at the 2 and 7 positions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in 2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using reagents such as tin(II) chloride or iron powder in acidic conditions to yield the corresponding diamine.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium hydroxide.

Major Products Formed

    Reduction: 2,7-Diamino-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one is not well-documented. similar compounds exert their effects through interactions with cellular targets such as enzymes and receptors. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diamino-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one
  • 2,7-Dichloro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one
  • 2,7-Dimethyl-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one

Uniqueness

2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis.

Properties

CAS No.

63185-30-8

Molecular Formula

C18H11N3O5S

Molecular Weight

381.4 g/mol

IUPAC Name

2,7-dinitro-10-phenylphenothiazine 5-oxide

InChI

InChI=1S/C18H11N3O5S/c22-20(23)13-7-9-17-16(10-13)19(12-4-2-1-3-5-12)15-8-6-14(21(24)25)11-18(15)27(17)26/h1-11H

InChI Key

OICYNPRHDLRURE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)C4=C2C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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